Cas no 1448026-77-4 (6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo3,4-dpyrimidine)
6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo3,4-dpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo3,4-dpyrimidine
- 6-(4-ethoxy-3-fluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
- AKOS024558346
- 6-((4-ethoxy-3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
- F6435-2079
- 1448026-77-4
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- Inchi: 1S/C14H14FN3O3S/c1-2-21-14-4-3-11(5-12(14)15)22(19,20)18-7-10-6-16-9-17-13(10)8-18/h3-6,9H,2,7-8H2,1H3
- InChI Key: XGDYVSVRMLHOPX-UHFFFAOYSA-N
- SMILES: C1N=CC2CN(S(C3=CC=C(OCC)C(F)=C3)(=O)=O)CC=2N=1
Computed Properties
- Exact Mass: 323.07399065g/mol
- Monoisotopic Mass: 323.07399065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 484
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 80.8Ų
6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo3,4-dpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6435-2079-2μmol |
6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine |
1448026-77-4 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6435-2079-5μmol |
6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine |
1448026-77-4 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6435-2079-10μmol |
6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine |
1448026-77-4 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6435-2079-20μmol |
6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine |
1448026-77-4 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6435-2079-1mg |
6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine |
1448026-77-4 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6435-2079-2mg |
6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine |
1448026-77-4 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6435-2079-3mg |
6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine |
1448026-77-4 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6435-2079-4mg |
6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine |
1448026-77-4 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6435-2079-5mg |
6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine |
1448026-77-4 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6435-2079-10mg |
6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine |
1448026-77-4 | 10mg |
$79.0 | 2023-09-09 |
6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo3,4-dpyrimidine Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo3,4-dpyrimidine
Research Brief on 6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS: 1448026-77-4)
Recent studies have highlighted the growing interest in 6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS: 1448026-77-4) as a promising scaffold in medicinal chemistry. This compound belongs to the pyrrolopyrimidine class, which has demonstrated significant potential in targeting various kinases and other therapeutic targets. The unique structural features of this molecule, including the ethoxy-fluorobenzenesulfonyl moiety, contribute to its enhanced binding affinity and selectivity, making it a valuable candidate for drug development.
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine on a panel of kinases. The compound exhibited potent activity against several cancer-related kinases, with IC50 values in the nanomolar range. Molecular docking studies revealed that the sulfonyl group forms critical hydrogen bonds with the kinase active site, while the fluorine atom enhances hydrophobic interactions. These findings suggest that this compound could serve as a lead structure for the development of novel kinase inhibitors.
Another study, featured in Bioorganic & Medicinal Chemistry Letters, explored the pharmacokinetic properties of 6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine. The researchers reported favorable oral bioavailability and metabolic stability in preclinical models. The compound's half-life and distribution volume were found to be within the desirable range for further development. These results underscore the potential of this molecule as a viable candidate for oral administration in therapeutic applications.
Ongoing research is also investigating the broader applications of 6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine beyond oncology. Preliminary data from a study in Nature Communications suggest its utility in inflammatory diseases, where it modulates key signaling pathways involved in immune response. The compound's ability to selectively inhibit specific kinases without affecting off-target proteins makes it an attractive option for treating autoimmune disorders.
In conclusion, 6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS: 1448026-77-4) represents a versatile and potent scaffold with broad therapeutic potential. Its unique chemical properties, combined with promising preclinical data, position it as a strong candidate for further drug development. Future studies should focus on optimizing its pharmacokinetic profile and exploring its efficacy in clinical trials.
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